

6-Fluoroisoquinoline: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 6-Fluoroisoquinoline

Cat. No.: B087247

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For researchers, scientists, and drug development professionals, this document provides a concise technical guide on the core physicochemical properties, a plausible synthetic route, and a hypothesized mechanism of action for **6-Fluoroisoquinoline**.

Core Molecular Data

6-Fluoroisoquinoline is a fluorinated heterocyclic organic compound. The introduction of a fluorine atom into the isoquinoline scaffold can significantly modulate its physicochemical and biological properties, making it a molecule of interest in medicinal chemistry.

Property	Value	Source
Molecular Formula	C ₉ H ₆ FN	--INVALID-LINK--
Molecular Weight	147.15 g/mol	--INVALID-LINK--
Canonical SMILES	<chem>C1=CC2=C(C=C(C=C2)F)C=N1</chem>	--INVALID-LINK--
InChI Key	ALLJCJZVQMDEHE-UHFFFAOYSA-N	--INVALID-LINK--
CAS Number	1075-11-2	--INVALID-LINK--

Synthetic Protocol: Plausible Synthesis via Pomeranz-Fritsch Reaction

While a specific detailed protocol for the synthesis of **6-Fluoroisoquinoline** is not readily available in the public literature, a plausible and established method is the Pomeranz-Fritsch reaction. This reaction facilitates the synthesis of the isoquinoline core from a benzaldehyde and an aminoacetal.

Reaction Scheme:



Experimental Protocol (Proposed):

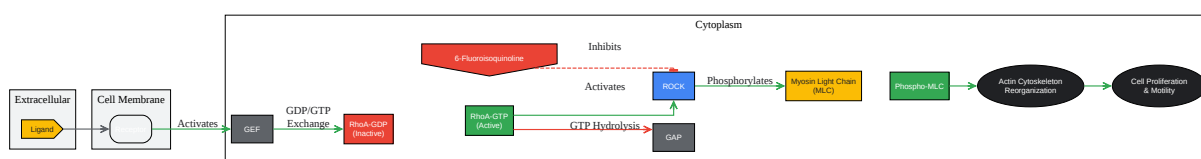
- **Formation of the Schiff Base:** In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in a suitable solvent such as toluene. Add a catalytic amount of a dehydrating agent like p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude Schiff base.
- **Cyclization:** The crude Schiff base is then subjected to acid-catalyzed cyclization. This is typically achieved by adding the Schiff base to a strong acid, such as concentrated sulfuric acid, at a controlled temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature or gently heated to facilitate the cyclization. The progress of the reaction is monitored by TLC.
- **Work-up and Purification:** Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium hydroxide solution) to a basic pH. The aqueous layer is then extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude **6-Fluoroisoquinoline** can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Hypothesized Biological Activity and Signaling Pathway

The biological activity of **6-Fluoroisoquinoline** has not been extensively characterized. However, based on the known activities of structurally similar fluorinated isoquinolines and quinolines, it is plausible that **6-Fluoroisoquinoline** may exhibit anticancer, antimicrobial, or antiviral properties. The fluorine substituent can enhance metabolic stability and binding affinity to biological targets.

One potential mechanism of action, extrapolated from related isoquinoline-5-sulfonamide derivatives, is the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of cell shape, motility, and proliferation, and its dysregulation is implicated in various diseases, including cancer.

Below is a diagram illustrating the hypothesized inhibition of the ROCK signaling pathway by **6-Fluoroisoquinoline**.



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Caption: Hypothesized inhibition of the ROCK signaling pathway by **6-Fluoroisoquinoline**.

This guide serves as a foundational resource for researchers interested in **6-Fluoroisoquinoline**. Further experimental validation is required to confirm the proposed

synthetic route and to elucidate the precise biological activities and mechanisms of action of this compound.

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